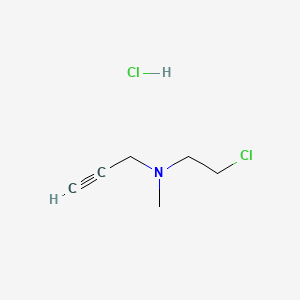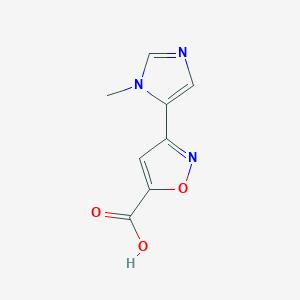
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride is a fluorinated organic compound with the molecular formula C5H10ClF2N This compound is characterized by the presence of a cyclobutane ring substituted with fluorine and fluoromethyl groups, and an amine group in the hydrochloride form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride typically involves the introduction of fluorine atoms into the cyclobutane ring. One common method is the fluorination of cyclobutanone derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the cyclobutane ring, followed by selective fluorination and amination steps. The final product is then converted to its hydrochloride salt form to enhance stability and solubility.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of alkyl-substituted cyclobutane derivatives.
Substitution: Formation of azido or thiol-substituted cyclobutane derivatives.
Scientific Research Applications
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen atoms while providing enhanced metabolic stability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
3-Fluoro-3-(chloromethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Uniqueness
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H10ClF2N |
|---|---|
Molecular Weight |
157.59 g/mol |
IUPAC Name |
3-fluoro-3-(fluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-3-5(7)1-4(8)2-5;/h4H,1-3,8H2;1H |
InChI Key |
IECHRBLHWGYEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CF)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)


